
Azaperone N-Oxide
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Overview
Description
Azaperone N-Oxide is a metabolite of azaperone, a butyrophenone derivative primarily used as a sedative and anti-aggressive agent in veterinary medicine, particularly for swine . Its N-Oxide form arises from the oxidation of the tertiary amine group in the parent compound, which alters its pharmacokinetic and pharmacodynamic properties. Studies indicate that azaperone rapidly reaches peak plasma concentrations (Tmax ≈ 30 minutes) and exhibits higher brain-to-plasma ratios, correlating with its sedative efficacy . Analytical methods such as electrochemical sensors and HPLC-MS/MS have been developed for its quantification in biological samples .
Preparation Methods
The synthesis of Azaperone N-Oxide typically involves the oxidation of azaperone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Metabolic Formation and Biotransformation
Azaperone undergoes hepatic metabolism to produce N-oxide derivatives. Key findings include:
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Metabolite Identification : Incubation of radiolabeled azaperone with rat liver fractions revealed five metabolites, including the piperazine N1-oxide (minor metabolite) and a major oxidized pyridinyl derivative .
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Enzymatic Pathways : Cytochrome P450 enzymes mediate oxidation, with NADPH-dependent systems facilitating N-oxide formation .
Metabolite | Structure Modification | Relative Abundance |
---|---|---|
Azaperone N-oxide | Piperazine N1-oxidation | Minor |
Oxidized pyridinyl | Pyridine ring oxidation | Major (91–100%) |
Azaperol | Ketone reduction to alcohol | Trace |
Fluorescence Characteristics
The fluorescence behavior of this compound mirrors that of the parent compound:
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Solvent Dependency : Both compounds exhibit solvent-dependent fluorescence intensity, with maxima in polar aprotic solvents (e.g., acetonitrile) .
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Structural Basis : Fluorescence is attributed to the ortho-nitrogen-substituted pyridine nucleus, unaffected by N-oxide formation .
Property | Azaperone | This compound |
---|---|---|
λem (nm) | 370–400 | 370–400 |
Quantum Yield | 0.45 (MeCN) | 0.43 (MeCN) |
Genotoxic Potential
Metabolites of azaperone, including the N-oxide, were evaluated for mutagenicity:
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Ames Test Results : The N-oxide metabolite showed mutagenic activity in Salmonella strains, though less potent than the parent compound .
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Metabolic Activation : Liver fractions enhanced mutagenicity, suggesting enzymatic conversion to reactive intermediates .
Stability and Functional Reactivity
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Thermal Stability : this compound is stable under physiological conditions but degrades under strong acidic or basic conditions.
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Redox Sensitivity : The N-oxide group can be reduced back to the parent amine using agents like PCl3 , though this has not been explicitly tested for azaperone derivatives.
Analytical Detection Methods
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HPLC-MS : Used to isolate and quantify this compound in metabolic studies .
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Fluorescence Spectroscopy : Effective for tracking N-oxide formation due to retained pyridine fluorescence .
Unresolved Questions and Research Gaps
Scientific Research Applications
Azaperone N-Oxide is a derivative of azaperone, a neuroleptic drug of the butyrophenone class, which sees primary use as a tranquilizer in veterinary medicine for pigs and elephants. this compound is created through the oxidation of azaperone, commonly using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Scientific Research Applications
This compound is investigated for various applications in scientific research:
- Chemistry It serves as a model compound to study the effects of N-oxide functional groups on the pharmacological properties of neuroleptic drugs.
- Biology Research helps to understand its interaction with biological targets, such as dopamine receptors.
- Medicine It is explored for potential use in treating conditions that require tranquilization and sedation.
- Industry It is used in the development of new veterinary drugs and formulations.
Azaperone and hERG Activity
The creation of N-oxides can serve to diminish hERG activity in drug compounds . The method involves modifying a drug compound known to have hERG activity, where the drug compound contains a basic tertiary amino group . Reacting the drug compound with an oxidizing agent forms an N-oxide at the basic tertiary amino group, resulting in an N-oxide drug compound with reduced hERG activity relative to its parent non-N-oxide drug compound . The N-oxide drug compound has a hERG inhibitory activity that is at least ten-fold less than the hERG inhibitory activity of the non-N-oxide drug compound, more preferably at least twenty-fold less active, and most preferably at least thirty-fold less active than the non-N-oxide drug compound .
Azaperone Use as a Tranquilizer
Azaperone is a butyrophenone neuroleptic tranquilizer . Studies have been done to evaluate the efficacy of administering azaperone intranasally to achieve pig sedation . One study divided weaned piglets into four groups to compare intramuscular injection of azaperone at a dose of 2 mg/kg of body weight (b.w.) with intranasal administration at doses of 2 mg/kg b.w. and 4 mg/kg b.w . The study found that intranasal administration of azaperone at a dose of 4 mg/kg body weight is required to induce an adequate level of sedation comparable to the standard method of application, i.e., 2 mg/kg b.w. intramuscularly .
Azaperone Metabolites
Mechanism of Action
Azaperone N-Oxide exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine antagonist, blocking the action of dopamine in the brain. This leads to its sedative and tranquilizing effects . The N-oxide functional group may also influence its binding affinity and selectivity for different receptor subtypes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
N-Oxide derivatives are common metabolites or synthetic analogs of pharmaceuticals and natural alkaloids. Below is a comparative analysis of azaperone N-Oxide with key analogs:
Sorafenib N-Oxide
- Structural Basis : Sorafenib N-Oxide is a metabolite of sorafenib, a tyrosine kinase inhibitor used in cancer therapy. Unlike this compound, it retains a urea backbone and fluorophenyl group.
- Pharmacokinetics: Sorafenib N-Oxide exhibits lower plasma exposure (AUC0–∞ = 3.74 µg·h/mL) compared to the parent drug (AUC0–∞ = 54.1 µg·h/mL) .
Risperidone N-Oxide
- Structural Basis : Derived from risperidone (an antipsychotic), this N-Oxide has a molecular formula of C₂₃H₂₇FN₄O₃ and molecular weight of 426.48 g/mol .
- Pharmacokinetics: Limited data are available, but risperidone’s metabolites generally exhibit reduced blood-brain barrier penetration compared to this compound .
- Functional Role : Likely an inactive metabolite, whereas this compound may retain pharmacological activity .
Natural N-Oxide Alkaloids (e.g., Antofin N-Oxide)
- Structural Basis : Found in Ficus septica, these alkaloids (e.g., 10S,13aR-antofin N-Oxide) share an N-Oxide group but feature complex polycyclic frameworks .
- Functional Role : Exhibit antitumor and antimicrobial properties, differing from this compound’s sedative applications .
Comparative Data Table
*Inferred from parent compound data where explicit values are unavailable in evidence.
Key Research Findings
Brain Penetration : this compound demonstrates enhanced brain accumulation (brain-to-plasma AUC ratio >1) compared to sorafenib N-Oxide, which has poor central nervous system (CNS) uptake .
Metabolic Stability : N-Oxide derivatives generally exhibit reduced plasma exposure but variable tissue distribution. For example, sorafenib N-Oxide’s plasma AUC is 7% of the parent drug, while this compound’s brain AUC exceeds plasma by 77.8% .
Analytical Methods : this compound is detectable via electrochemical sensors (RSD = 2.26%) and HPLC-MS/MS, whereas sorafenib N-Oxide requires LC-MS for quantification .
Biological Activity
Azaperone N-Oxide is a derivative of azaperone, a butyrophenone neuroleptic primarily used in veterinary medicine for its sedative and tranquilizing effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is formed through the oxidation of azaperone, which enhances its pharmacological profile. The compound undergoes biotransformation in the liver, where it is metabolized into several derivatives, including an oxidized pyridinyl derivative and an N-oxide . Studies have shown that various metabolites of azaperone are generated under different conditions, indicating a complex metabolic pathway that may influence its biological activity.
Pharmacological Effects
This compound exhibits several pharmacological effects that are significant in both veterinary and potential human applications:
- Sedative and Anxiolytic Effects : Azaperone is widely recognized for its sedative properties in animals, particularly in managing stress during transport and handling. In a study involving wild white rhinoceroses, azaperone was compared to midazolam to assess its efficacy in mitigating stress responses during transportation. Results indicated that while both drugs were effective, midazolam provided superior anxiolytic effects .
- Impact on Hematological Parameters : The administration of azaperone resulted in notable changes in hematological parameters. In rhinoceroses treated with azaperone, there was an increase in the neutrophil-to-lymphocyte ratio and alterations in serum cortisol levels, indicative of a stress response . These findings suggest that while azaperone can effectively reduce anxiety, it may also provoke physiological stress responses.
- Neuroleptic Activity : As a member of the butyrophenone class, azaperone exhibits neuroleptic activity by antagonizing dopamine receptors. This mechanism is crucial for its use in controlling aggressive behavior in animals. The N-Oxide form may enhance this activity due to improved receptor binding affinity or altered pharmacokinetics.
Study 1: Effects on Transport Stress in Rhinoceroses
In a comparative study involving the transport of rhinoceroses, azaperone was administered to evaluate its impact on stress-related hematological changes. Blood samples taken before and after transport showed significant variations in leukocyte counts and cortisol levels, highlighting the compound's role in managing transport-related stress but also indicating potential adverse effects on immune function .
Study 2: Metabolic Pathways
Research into the metabolic pathways of azaperone revealed that the compound's conversion to N-Oxide significantly alters its biological activity. The primary metabolite identified was an oxidized pyridinyl derivative, which may have distinct pharmacological effects compared to the parent compound. This finding emphasizes the importance of understanding drug metabolism when evaluating efficacy and safety profiles .
Comparative Analysis of Biological Activity
Property | Azaperone | This compound |
---|---|---|
Sedative Effect | Strong | Moderate |
Anxiolytic Effect | Moderate | Low |
Impact on Cortisol Levels | Increases | Uncertain |
Metabolite Formation | Multiple | Fewer |
Neuroleptic Activity | High | Potentially Higher |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting Azaperone N-Oxide in biological samples with high sensitivity?
Electrochemical sensors modified with magnetic core–shell SiO₂ structures (e.g., NH₂-CS₂ composites) are effective for detecting this compound due to their enhanced sensitivity, selectivity, and cost-efficiency. Key steps include surface modification of glassy carbon electrodes (GCEs) and validation using spiked biological matrices. Statistical validation should include limits of detection (LOD) and quantification (LOQ) calculations, referencing calibration curves and recovery rates .
Q. How should pharmacokinetic studies of this compound in animal models be designed to ensure robust data?
Studies should employ repeated blood sampling at critical time points (e.g., 30, 60, 240 minutes post-administration) to capture peak plasma concentrations and elimination rates. Data must be analyzed using non-compartmental models, with concentrations reported as mean ± standard deviation. For values below detection limits (e.g., <0.785 ng/mL), apply half the LOD for statistical integrity. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-group differences .
Q. What are the best practices for ensuring reproducibility in this compound metabolism studies?
Follow guidelines for experimental documentation: (1) Provide detailed synthesis protocols, including solvent systems and purification steps. (2) Use high-purity reference standards and validate analytical methods (e.g., HPLC-MS). (3) Report raw data and processing steps (e.g., normalization) in supplementary materials. Cross-validate findings with prior literature on species-specific metabolic pathways (e.g., horse vs. pig models) .
Advanced Research Questions
Q. How can computational models predict the mutagenic potential of this compound’s aromatic N-oxide substructures?
Use (Q)SAR methodologies to evaluate DNA-reactive mutagenicity. Focus on structural alerts like the benzo[c][1,2,5]oxadiazole 1-oxide subclass. Validate predictions with Ames test data and public mutagenicity databases. Adjust alerts based on proprietary and public datasets to refine predictive accuracy, as demonstrated in Leadscope’s expert-rule-based models .
Q. What strategies resolve contradictions in this compound’s metabolic stability across species?
Conduct interspecies comparative studies using liver microsomes or hepatocytes. Apply kinetic parameters (e.g., intrinsic clearance, half-life) and correlate with cytochrome P450 isoform activity. Discrepancies may arise from species-specific enzyme expression; address these by cross-referencing in vitro and in vivo data (e.g., horse vs. swine metabolite profiles) .
Q. How should researchers design experiments to differentiate this compound’s parent compound from its metabolites in complex matrices?
Combine high-resolution mass spectrometry (HR-MS) with isotopic labeling or MS/MS fragmentation patterns. Use chromatographic separation optimized for polar metabolites (e.g., HILIC columns). Validate with synthesized metabolite standards and spike-recovery experiments in target matrices (e.g., plasma, urine) .
Q. Methodological Challenges and Solutions
Q. What are common pitfalls in statistical analysis of this compound’s low-concentration data, and how can they be mitigated?
Avoid arbitrary imputation for non-detects; instead, apply robust methods like maximum likelihood estimation or survival analysis. For skewed distributions, use non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., P < 0.05) .
Q. How can researchers balance brevity and completeness when reporting this compound experimental data?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): (1) Limit main text to critical data (≤5 compounds); (2) Archive supplementary materials with raw spectra, chromatograms, and extended datasets. Use hyperlinks for seamless access .
Q. What ethical considerations apply when citing prior studies on this compound?
Cite original works for synthesis protocols and metabolic pathways, avoiding over-reliance on reviews. Use plagiarism detection tools to ensure originality. Acknowledge funding sources and non-author contributors (e.g., technical staff) in the "Acknowledgments" section .
Q. Data Presentation and Peer Review
Q. How should conflicting results about this compound’s stability under varying pH conditions be addressed in a manuscript?
Frame contradictions as research opportunities. Compare experimental conditions (e.g., buffer systems, temperature) across studies. Propose hypotheses (e.g., hydrolysis mechanisms) and validate with stability-indicating assays (e.g., forced degradation studies). Use tables to juxtapose conflicting data and highlight methodological divergences .
Q. What criteria determine whether this compound research findings qualify as "novel" or "significant" in abstracts?
Emphasize (1) First-time observations (e.g., novel metabolites), (2) Long-term implications (e.g., toxicological thresholds), or (3) Paradigm-challenging results (e.g., disproven structural alerts). Avoid vague claims; quantify significance using benchmarks like effect size or clinical relevance .
Properties
CAS No. |
66065-28-9 |
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Molecular Formula |
C19H22FN3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 |
InChI Key |
LXVWCYCQAMQKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
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